(R)-2-Propyl-4-pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Propyl-4-pentenoic acid is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Propyl-4-pentenoic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as 4-pentenoic acid, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of ®-2-Propyl-4-pentenoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
®-2-Propyl-4-pentenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Propyl-4-pentenoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-2-Propyl-4-pentenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activity or binding to receptor sites, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Propyl-4-pentenoic acid: The enantiomer of ®-2-Propyl-4-pentenoic acid with different biological activity.
2-Propyl-4-pentenoic acid: The racemic mixture containing both ® and (S) enantiomers.
4-Pentenoic acid: The non-chiral precursor used in the synthesis of ®-2-Propyl-4-pentenoic acid
Uniqueness
®-2-Propyl-4-pentenoic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications where enantiomeric purity is crucial .
Properties
CAS No. |
117039-61-9 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R)-2-propylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
UMYDNZXEHYSVFY-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](CC=C)C(=O)O |
Canonical SMILES |
CCCC(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.